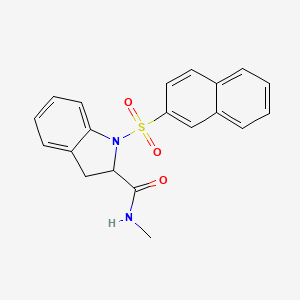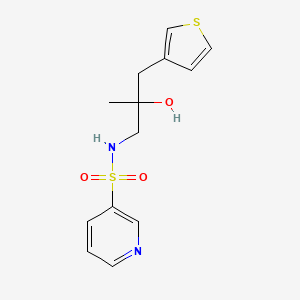![molecular formula C17H16N4 B2435567 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile CAS No. 2379986-65-7](/img/structure/B2435567.png)
3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the pyrazine ring, and the phenyl group. The presence of nitrogen in the pyrazine ring and the spirocyclic structure could potentially result in interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the pyrazine ring and the spirocyclic structure in this compound could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : The reaction of phenylhydrazine with 3Н-pyrroles spirobound to a furan ring, including derivatives similar to the compound , leads to diastereoselective formation of previously unknown 1,2,4-triazole derivatives (Belikov et al., 2017).
Development of Antimicrobial and Anticancer Compounds : A study synthesized 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile and evaluated its antibacterial and antitumor activities, demonstrating the potential of similar pyrazine-2-carbonitrile derivatives in developing antimicrobial and anticancer drugs (Elewa et al., 2021).
Synthesis of Amino Acids for Drug Design : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds was performed, adding to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Biological Activities
Antibacterial and Antifungal Activities : Pyrazine derivatives show a wide range of biological activities. Studies on compounds related to 3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile have highlighted their potential as intermediates in the synthesis of antifungal and antimycobacterial drugs (Kučerová-Chlupáčová et al., 2008).
Antitumor Activities : A study designed hybrid molecules combining phenazine, pyran, indole, and 1,2,3-triazole pharmacophores, which demonstrated moderate cytotoxicity against various cancer cell lines, highlighting the potential of related pyrazine-2-carbonitrile derivatives in cancer treatment (Lu et al., 2017).
Herbicidal Activity : 6-Phenyl-2-pyrazinecarbonitriles, related to the compound , have been studied for their herbicidal activities, showing effectiveness against barnyardgrass and broadleaf weeds (Nakamura et al., 1984).
Mechanism of Action
Target of Action
The primary target of the compound “3-(6-Phenyl-2-azaspiro[3Similar compounds have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
Mode of Action
It’s known that the rigidity incorporated into the linker region of bifunctional protein degraders like protacs can impact the 3d orientation of the degrader and thus ternary complex formation . This suggests that the compound might interact with its targets to form a complex, leading to protein degradation.
Pharmacokinetics
It’s known that the optimization of drug-like properties is an important aspect of the development of compounds like this . This suggests that the compound may have been designed with considerations for optimal absorption, distribution, metabolism, and excretion to ensure bioavailability.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds . Therefore, it can be inferred that such factors may also influence the action of this compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c18-10-15-16(20-7-6-19-15)21-11-17(12-21)8-14(9-17)13-4-2-1-3-5-13/h1-7,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPVZNYDNXFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C3=NC=CN=C3C#N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide](/img/structure/B2435487.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2435488.png)
![5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2435490.png)


![1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2435493.png)
![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2435495.png)
![10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2435498.png)


